3-Oxoisoindolin-5-ylboronic acid

Regioselective Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry Building Blocks

Researchers sourcing regiospecific oxoisoindolinylboronic acids face inconsistent positional isomer purity, compromising SAR and PROTAC ternary complex geometry. 3-Oxoisoindolin-5-ylboronic acid (CAS 1370535-30-0) provides a defined 5-yl boronic acid attachment point, enabling precise Suzuki coupling at the isoindolinone scaffold. This ensures constitutionally distinct biaryl architectures for PARP inhibitor and targeted protein degradation programs. Supplied at ≥95% purity with ready stock availability.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
CAS No. 1370535-30-0
Cat. No. B1425479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoisoindolin-5-ylboronic acid
CAS1370535-30-0
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(CNC2=O)C=C1)(O)O
InChIInChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11)
InChIKeyWXPUOOLWEMWSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxoisoindolin-5-ylboronic Acid (CAS 1370535-30-0) for Suzuki Coupling and Pharmaceutical Building Block Applications


3-Oxoisoindolin-5-ylboronic acid (CAS 1370535-30-0) is an organoboron compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol, typically supplied at ≥95% purity . It belongs to the oxoisoindolinylboronic acid class, characterized by a fused isoindolinone core bearing a boronic acid substituent at the 5-position . This bifunctional structure combines the synthetic utility of an arylboronic acid for Suzuki–Miyaura cross-coupling reactions with an oxoisoindolinone scaffold that is a privileged pharmacophore in medicinal chemistry [1].

Why 3-Oxoisoindolin-5-ylboronic Acid Cannot Be Interchanged with Other Oxoisoindolinyl Boronic Acid Isomers


Generic substitution among oxoisoindolinylboronic acid regioisomers is precluded by the positional dependence of both synthetic utility and biological target engagement. The boronic acid substituent position (4-, 5-, or 7-yl) on the isoindolinone scaffold determines the connectivity of downstream Suzuki-coupled products, directly affecting molecular geometry and pharmacophore presentation . In cross-coupling applications, regioisomeric boronic acids yield constitutionally distinct biaryl architectures with divergent physicochemical and binding properties [1]. Furthermore, computational modeling of isoindolinone boronic acids suggests that ring position dictates the spatial orientation of the boronic acid warhead relative to target catalytic residues, a critical determinant of reversible covalent inhibition potency .

Quantitative Differentiation of 3-Oxoisoindolin-5-ylboronic Acid: Regioisomeric Identity, Purity Profile, and Physicochemical Distinctions


Regioisomeric Distinction: 5-yl vs. 4-yl vs. 7-yl Boronic Acid Substitution on the Isoindolinone Scaffold

The 5-yl regioisomer (target compound) differs constitutionally from the 4-yl and 7-yl oxoisoindolinylboronic acid isomers, each bearing the boronic acid group at a distinct position on the fused bicyclic ring system. This positional variation dictates the geometry and electronic properties of downstream cross-coupled products. In contrast, the 5-yl substitution pattern places the boronic acid meta to the lactam carbonyl and para to the fused benzene ring, a spatial arrangement that cannot be replicated by 4-yl or 7-yl isomers .

Regioselective Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry Building Blocks

N-Substitution Pattern Differentiation: Unsubstituted Lactam Nitrogen vs. N-Alkyl Analogs

The target compound bears an unsubstituted lactam NH (3-oxo), whereas related analogs incorporate N-alkyl substituents such as N-methyl or N-ethyl groups. For example, (2-methyl-3-oxoisoindolin-5-yl)boronic acid (no CAS reported) and (2-ethyl-1-oxoisoindolin-6-yl)boronic acid (no CAS reported) introduce steric bulk and eliminate hydrogen-bond donor capacity at the lactam nitrogen . The unsubstituted NH in the target compound preserves both hydrogen-bond donor and acceptor functionality, which is critical for target engagement in medicinal chemistry applications [1].

Isoindolinone Derivatives Hydrogen Bonding Pharmacophore Design

Boronic Acid Purity Specification and Storage Requirements Relative to Pinacol Ester Analogs

The target compound is supplied as the free boronic acid with a minimum purity specification of 95% and recommended long-term storage in a cool, dry environment . In contrast, the pinacol ester derivative (1-oxoisoindoline-5-boronic acid pinacol ester, CAS not reported, MW: 259.11 g/mol) is also available at ≥95% purity but differs in molecular weight and hydrolytic stability profile . Free boronic acids are generally more reactive in Suzuki–Miyaura couplings under aqueous conditions but may be more susceptible to protodeboronation compared to protected pinacol esters [1].

Organoboron Reagents Suzuki Coupling Efficiency Reagent Stability

Optimal Research and Industrial Deployment Scenarios for 3-Oxoisoindolin-5-ylboronic Acid


Suzuki–Miyaura Cross-Coupling for Isoindolinone-Containing Biaryl Synthesis

Deploy as an arylboronic acid coupling partner in palladium-catalyzed Suzuki–Miyaura reactions to construct C–C bonds at the 5-position of the oxoisoindoline scaffold. This application is supported by the compound's classification as an organoboron reagent for C–C bond formation via palladium-mediated transformations [1]. The 5-yl regioisomer enables synthesis of biaryl architectures that are constitutionally distinct from those obtained using 4-yl or 7-yl isomers, directly impacting molecular geometry in downstream pharmaceutical candidates .

Medicinal Chemistry Library Synthesis and SAR Exploration

Utilize as a versatile building block for generating isoindolinone-based compound libraries in structure-activity relationship (SAR) campaigns. The 3-oxoisoindoline core is a privileged scaffold in PARP inhibitor development and other oncology programs [1]. The unsubstituted lactam NH preserves hydrogen-bond donor capacity, while the 5-yl boronic acid enables modular diversification via cross-coupling, facilitating systematic exploration of vector-dependent biological activity .

Regioselective Derivatization for PROTAC and Targeted Protein Degradation Platforms

Employ as a synthetic intermediate for constructing bifunctional degraders (PROTACs) that incorporate isoindolinone-based ligands. The 5-yl boronic acid provides a defined attachment point for linker conjugation, ensuring precise spatial orientation of the E3 ligase-recruiting moiety relative to the target-binding warhead [1]. This regiospecific control is essential for maintaining ternary complex geometry and degradation efficiency .

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